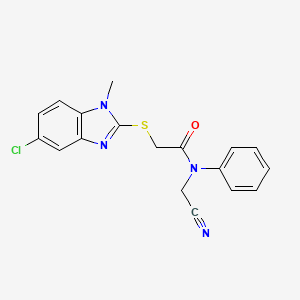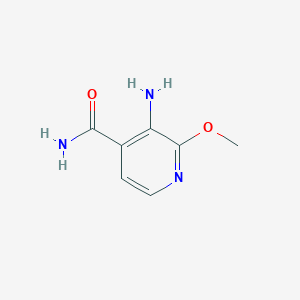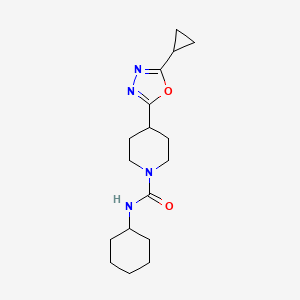
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs.
Mecanismo De Acción
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide acts by inhibiting the activity of enzymes such as JAK2 and JAK3, which are involved in the regulation of cell growth and inflammation. By inhibiting these enzymes, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide prevents the proliferation of cancer cells and reduces inflammation.
Biochemical and Physiological Effects:
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide also reduces inflammation by decreasing the production of pro-inflammatory cytokines. Additionally, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been found to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is its potential use in the development of new drugs for the treatment of cancer and inflammation. Its low toxicity profile also makes it a promising candidate for further research. However, one limitation of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide. One potential direction is to study its efficacy in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop new formulations of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide that increase its solubility and bioavailability. Additionally, further studies are needed to determine the long-term effects of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide on the human body.
In conclusion, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is a promising compound with potential applications in the development of new drugs for the treatment of cancer and inflammation. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide and its future directions.
Métodos De Síntesis
The synthesis of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide involves the reaction of 5-chloro-1-methylbenzimidazole-2-thiol with N-(cyanomethyl)-N-phenylacetamide in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide in its pure form.
Aplicaciones Científicas De Investigación
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to have anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-22-16-8-7-13(19)11-15(16)21-18(22)25-12-17(24)23(10-9-20)14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLQHJPTYQKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)


![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)
![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)


